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Compound of Interest

Compound Name:
3-Formyl-1H-indazole-5-carboxylic

acid

Cat. No.: B1344232 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific biological pathways for 3-Formyl-1H-
indazole-5-carboxylic acid are not extensively available in the public domain. This guide

provides a comprehensive overview based on the known chemistry of closely related indazole

derivatives and general synthetic methodologies.

Core Chemical Structure and Properties
3-Formyl-1H-indazole-5-carboxylic acid is a bicyclic heterocyclic organic compound. The

core structure consists of a fused benzene and pyrazole ring system, forming the indazole

scaffold. This scaffold is substituted with a formyl group (-CHO) at the 3-position and a

carboxylic acid group (-COOH) at the 5-position. The presence of these functional groups

makes it a valuable intermediate for the synthesis of more complex molecules, particularly in

the field of medicinal chemistry.
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Identifier Value

IUPAC Name 3-formyl-1H-indazole-5-carboxylic acid

Molecular Formula C₉H₆N₂O₃

Molecular Weight 190.16 g/mol

SMILES O=Cc1nnc2cc(C(=O)O)ccc12

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-

5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)

(H,13,14)

Physicochemical Properties (Predicted and Observed
for Related Compounds)

Property Value/Description

Appearance Expected to be a solid.

Melting Point

Not reported. Related indazole carboxylic acids

exhibit a wide range of melting points, often

exceeding 200°C.

Solubility
Likely to be poorly soluble in water and soluble

in organic polar solvents like DMSO and DMF.

pKa

The carboxylic acid moiety will be acidic, while

the pyrazole ring has basic nitrogen atoms. The

overall pKa will be influenced by both groups.

Spectroscopic Characterization (Expected)
While specific experimental spectra for 3-Formyl-1H-indazole-5-carboxylic acid are not

readily available, the expected spectroscopic features can be predicted based on the analysis

of structurally similar compounds and the known chemical shifts of the functional groups.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

aldehyde proton, the carboxylic acid proton, and the N-H proton of the indazole ring.

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

Aldehyde (-CHO) 9.5 - 10.5 Singlet
Highly deshielded

proton.

Aromatic (H4) 8.0 - 8.5
Singlet or narrow

doublet

Influenced by the

adjacent formyl group.

Aromatic (H6) 7.8 - 8.2 Doublet Coupled to H7.

Aromatic (H7) 7.2 - 7.6 Doublet Coupled to H6.

Carboxylic Acid (-

COOH)
12.0 - 14.0 Broad Singlet

Chemical shift is

concentration and

solvent dependent.

Indazole N-H 13.0 - 15.0 Broad Singlet

Chemical shift is

concentration and

solvent dependent.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the

aldehyde and carboxylic acid, as well as the aromatic and heterocyclic carbons.
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Carbon Expected Chemical Shift (δ, ppm)

Aldehyde Carbonyl (-CHO) 185 - 195

Carboxylic Acid Carbonyl (-COOH) 165 - 175

Indazole C3 140 - 150

Indazole C3a 120 - 130

Indazole C4 110 - 120

Indazole C5 125 - 135

Indazole C6 120 - 130

Indazole C7 110 - 120

Indazole C7a 135 - 145

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-H

bonds.
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500 - 3300 Broad

Characteristic broad

absorption due to

hydrogen bonding.

N-H (Indazole) 3200 - 3400 Medium, Broad
Overlaps with the O-H

stretch.

C=O (Aldehyde) 1680 - 1710 Strong, Sharp
Conjugated aldehyde

carbonyl stretch.

C=O (Carboxylic Acid) 1650 - 1680 Strong, Sharp
Conjugated carboxylic

acid carbonyl stretch.

C-H (Aromatic) 3000 - 3100 Medium
Aromatic C-H

stretching.

C=C (Aromatic) 1450 - 1600 Medium to Strong
Aromatic ring

stretching vibrations.

Synthesis Methodology (Proposed)
A plausible synthetic route to 3-Formyl-1H-indazole-5-carboxylic acid can be proposed

based on established organic chemistry reactions for the functionalization of the indazole core.

A common strategy involves the construction of the indazole ring followed by the introduction or

modification of the functional groups.

Proposed Synthetic Pathway
A potential route could start from a substituted toluene derivative, proceeding through nitration,

reduction, diazotization, and cyclization to form the indazole core, followed by oxidation and

formylation.

4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitroaniline

  Amidation followed by
  Hofmann rearrangement 4-Methyl-1H-indazole

  Diazotization and
  intramolecular cyclization 1H-Indazole-4-carboxylic acid

  Oxidation of methyl group
  (e.g., KMnO4) 3-Formyl-1H-indazole-5-carboxylic acid

  Formylation at C3
  (e.g., Vilsmeier-Haack reaction)
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Click to download full resolution via product page

Caption: Proposed synthetic pathway for 3-Formyl-1H-indazole-5-carboxylic acid.

Key Experimental Protocols (General Procedures)
Protocol 1: Oxidation of a Methyl Group on the Indazole Ring

This protocol describes a general method for the oxidation of a methyl group to a carboxylic

acid on an aromatic ring, which can be adapted for the conversion of a methyl-indazole to an

indazole-carboxylic acid.

Reactants: To a solution of the methyl-indazole derivative in a mixture of pyridine and water,

add potassium permanganate (KMnO₄) portion-wise.

Reaction Conditions: Heat the reaction mixture at 80-100°C for several hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture and filter to remove manganese dioxide.

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a

suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Vilsmeier-Haack Formylation of an Indazole

This protocol outlines a general procedure for the introduction of a formyl group onto an

electron-rich heterocyclic ring like indazole.

Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride

(POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

Reaction: To the prepared Vilsmeier reagent, add the indazole-carboxylic acid derivative.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

(e.g., 40-60°C) for several hours until the reaction is complete (monitored by TLC).
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Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium

bicarbonate or sodium hydroxide solution) to precipitate the formylated product.

Purification: Collect the crude product by filtration, wash with water, and purify by column

chromatography on silica gel or by recrystallization.

Biological and Pharmacological Relevance
Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry

due to their ability to interact with a wide range of biological targets. They are key components

in numerous approved drugs and clinical candidates, particularly in oncology.

Potential as a Kinase Inhibitor
The indazole core is a well-established hinge-binding motif for many protein kinases. The

nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of

the kinase active site. The substituents at the 3 and 5 positions of the indazole ring can be

modified to achieve potency and selectivity for specific kinases. Many kinase inhibitors are

under investigation for the treatment of various cancers.
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Caption: Generalized MAPK/ERK signaling pathway, a common target for indazole-based

kinase inhibitors.

Experimental Workflow for Inhibitor Screening
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The evaluation of a compound like 3-Formyl-1H-indazole-5-carboxylic acid as a potential

drug candidate would typically follow a structured workflow.

In Vitro Screening

In Vivo Evaluation

Primary Biochemical Assay
(e.g., Kinase Activity Assay)

Secondary Biochemical Assays
(Selectivity Profiling)

Cell-based Assays
(e.g., Proliferation, Apoptosis)

Pharmacokinetic Studies
(ADME)

Lead Candidate
Selection

Efficacy Studies
(e.g., Xenograft Models)

Toxicology Studies

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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